2-(benzo[d]thiazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzo[d]thiazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H15N7O2S2 and its molecular weight is 437.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds incorporating thiadiazole moieties has been explored for their insecticidal activity against Spodoptera littoralis. These compounds are synthesized from a versatile precursor and have been identified through extensive spectroscopic analysis. The insecticidal potential of these compounds opens avenues for agricultural applications and pest management strategies (Fadda et al., 2017).
Biological Assessment
The biological activities of novel synthesized compounds, particularly those bearing the 1,2,4-oxadiazol cycle, have been assessed. These assessments include exploring their potential pharmacological activities, showcasing the importance of such compounds in the development of new therapeutic agents (Karpina et al., 2019).
Antimicrobial Activity
Research into sulphonamide derivatives incorporating a thiazole moiety has revealed good antimicrobial activities. The structure-activity relationship of these compounds provides valuable insights into designing more potent antimicrobial agents, highlighting the compound's role in addressing microbial resistance (Fahim & Ismael, 2019).
Insecticidal Agents
A novel series of biologically active heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety have shown significant insecticidal effects against the cotton leafworm, Spodoptera littoralis. These findings are crucial for developing new, environmentally friendly insecticides (Soliman et al., 2020).
Metabolic Stability Improvement
Investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have led to the development of compounds with improved metabolic stability. This research provides a pathway for the creation of more stable and potent inhibitors for cancer therapy (Stec et al., 2011).
Mécanisme D'action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an attractive target for antidiabetic drug discovery due to its pivotal role as a negative regulator of insulin and leptin signaling .
Mode of Action
The compound interacts with PTP1B and inhibits its activity. The most potent compound in the series, 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (4f), displayed good PTP1B inhibitory activity with an IC50 value of 11.17 μM . Docking studies revealed that the compound bound in the catalytic and second aryl binding site of the PTP1B .
Biochemical Pathways
The inhibition of PTP1B by the compound affects the insulin and leptin signaling pathways. By inhibiting PTP1B, the compound enhances the signaling of insulin and leptin, which are crucial for glucose homeostasis and energy balance .
Pharmacokinetics
The compound exhibited good anti-hyperglycemic efficacy in streptozotocin-induced diabetic wistar rats , suggesting it has sufficient bioavailability to exert its effects in vivo.
Result of Action
The compound’s action results in the inhibition of PTP1B, leading to enhanced insulin and leptin signaling. This results in improved glucose homeostasis and energy balance, making the compound potentially useful for the treatment of Type II diabetes .
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O2S2/c1-11-21-18(28-25-11)12-6-7-26-15(8-12)23-24-16(26)9-20-17(27)10-29-19-22-13-4-2-3-5-14(13)30-19/h2-8H,9-10H2,1H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVJSYZNGZQZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CSC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.